Artobiloxanthone: A Comprehensive Technical Guide to its Natural Sources and Isolation
Artobiloxanthone: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artobiloxanthone, a naturally occurring pyranoxanthone, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of Artobiloxanthone and detailed methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development. This document summarizes quantitative data in structured tables, provides detailed experimental protocols, and includes visual diagrams to elucidate key processes.
Natural Sources of Artobiloxanthone
Artobiloxanthone is predominantly found in various species of the genus Artocarpus, a member of the Moraceae family. These trees are widely distributed in the tropical and subtropical regions of Asia. The primary plant parts from which Artobiloxanthone has been isolated include the stem bark and root bark.
Table 1: Natural Sources of Artobiloxanthone
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Artocarpus altilis (Parkinson) Fosberg | Moraceae | Stem Bark | [1][2][3] |
| Artocarpus elasticus | Moraceae | Not Specified | |
| Artocarpus kemando Miq. | Moraceae | Not Specified | |
| Artocarpus obtusus | Moraceae | Stem Bark |
Extraction of Artobiloxanthone
The initial step in obtaining Artobiloxanthone involves the extraction of the compound from the plant material. Sequential solvent extraction is a commonly employed technique to isolate compounds based on their polarity.
General Extraction Protocol
A general workflow for the extraction of Artobiloxanthone from Artocarpus species is outlined below. This process typically begins with the collection and preparation of the plant material, followed by sequential extraction with solvents of increasing polarity.
Experimental Protocol: Extraction from Artocarpus altilis Stem Bark[1]
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Preparation of Plant Material: The stem bark of Artocarpus altilis is collected, air-dried, and pulverized into a coarse powder.
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Sequential Extraction:
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The pulverized material (900 g) is subjected to sequential extraction at room temperature for three days with hexane, followed by acetone, and then ethanol.[1]
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The solvents are filtered after each extraction step.
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Concentration: The respective crude extracts are concentrated using a rotary evaporator at 50°C.[1]
Table 2: Extraction Yields from Artocarpus altilis Stem Bark [1]
| Solvent | Yield of Crude Extract (g) | Percentage Yield (%) |
| Hexane | 5 | 0.5 |
| Acetone | 30 | 3.33 |
| Ethanol | 15 | 1.66 |
Experimental Protocol: Extraction from Artocarpus obtusus Stem Bark
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Preparation of Plant Material: The stem bark of Artocarpus obtusus is air-dried and ground.
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Sequential Extraction: The dried, ground stem bark (640 g) is sequentially extracted with n-hexane, chloroform, and methanol at room temperature.
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Concentration: The extracts are concentrated under vacuum to yield dark, viscous extracts.
Table 3: Extraction Yields from Artocarpus obtusus Stem Bark
| Solvent | Yield of Crude Extract (g) | Percentage Yield (%) |
| n-Hexane | 3 | 0.47 |
| Chloroform | 9 | 1.4 |
| Methanol | 6 | 0.94 |
Isolation and Purification of Artobiloxanthone
Following extraction, the crude extract rich in Artobiloxanthone undergoes further fractionation and purification, primarily using chromatographic techniques.
General Isolation and Purification Workflow
The crude extract is typically subjected to column chromatography, often using silica gel as the stationary phase. The separation is achieved by eluting the column with a solvent system of increasing polarity.
Experimental Protocol: Isolation from Artocarpus altilis Acetone Extract[1]
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Chromatographic Setup: Conventional silica gel column chromatography is employed.
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Mobile Phase: A mobile phase of 30% ethyl acetate in hexane is used for the elution.[1]
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Fractionation and Identification: The crude acetone extract is fractionated using the prepared column and mobile phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Purification: Fractions containing Artobiloxanthone are combined and concentrated to yield the purified compound.
Experimental Protocol: Isolation from Artocarpus obtusus Methanol Extract
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Initial Fractionation: The dark, viscous methanol extract (6 g) is subjected to gravity column chromatography over silica gel.
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Gradient Elution: The column is eluted with a solvent system of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane/chloroform, chloroform, chloroform/methanol, and finally pure methanol.
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Fraction Collection: A total of 45 fractions, each of 200 mL, are collected.
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Further Purification: Fractions containing Artobiloxanthone are further purified using repeated chromatographic techniques to yield the pure compound.
Structural Elucidation and Physicochemical Properties
The confirmation of the isolated compound as Artobiloxanthone is achieved through various spectroscopic techniques.
Spectroscopic Data
The structure of Artobiloxanthone is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS).[1]
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¹H NMR and ¹³C NMR: Detailed spectral data, including chemical shifts (δ) and coupling constants (J), provide the carbon-hydrogen framework of the molecule.
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ESI-HRMS: This technique provides the accurate mass of the molecule, which is used to determine its elemental composition.
Physicochemical Properties
Table 4: Physicochemical Properties of Artobiloxanthone
| Property | Value |
| Molecular Formula | C₂₅H₂₂O₇ |
| Molecular Weight | 434.44 g/mol |
| Appearance | Yellow-colored solid[1] |
Conclusion
This technical guide has detailed the primary natural sources of Artobiloxanthone, focusing on the Artocarpus genus. It has provided comprehensive protocols for the extraction of this valuable compound using sequential solvent extraction and its subsequent isolation and purification through column chromatography. The methodologies and quantitative data presented here offer a solid foundation for researchers and drug development professionals to efficiently obtain pure Artobiloxanthone for further pharmacological investigation and potential therapeutic applications. The provided workflows and experimental details aim to streamline the process of natural product isolation, fostering advancements in the field of medicinal chemistry.
References
- 1. Natural Prenylflavones from the Stem Bark of Artocarpus altilis: Promising Anticancer Agents for Oral Squamous Cell Carcinoma Targeting the Akt/mTOR/STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Natural Prenylflavones from the Stem Bark of Artocarpus altilis: Promising Anticancer Agents for Oral Squamous Cell Carcinoma Targeting the Akt/mTOR/STAT-3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
